Methyl 2-[(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]benzoate
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Overview
Description
Methyl 2-[(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]benzoate is a complex organic compound known for its unique structure and properties. This compound features a benzoate ester linked to a cyclohexadiene ring substituted with tert-butyl groups and an oxo group. The presence of these functional groups imparts distinct chemical reactivity and stability to the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]benzoate typically involves the reaction of 2,6-di-tert-butylphenol with methyl 4-formylbenzoate in the presence of a base such as piperidine. The reaction is carried out in a solvent like toluene at elevated temperatures (around 418.15 K) for several hours. After the reaction, the mixture is cooled, and the product is extracted and purified using column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially in the presence of strong acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Trifluoromethanesulfonic acid is often used for electrophilic substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxyl-substituted derivatives.
Substitution: Various substituted benzoate esters depending on the electrophile used.
Scientific Research Applications
Methyl 2-[(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]benzoate has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of tert-butyl groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with anti-inflammatory properties.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes
Mechanism of Action
The mechanism of action of Methyl 2-[(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The tert-butyl groups provide steric hindrance, enhancing the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoate
- Dialkyl [(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]phosphonates
Uniqueness
Methyl 2-[(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]benzoate is unique due to its specific substitution pattern and the presence of both an ester and an oxo group. This combination of functional groups imparts distinct chemical properties, making it valuable for various applications .
Properties
Molecular Formula |
C22H27NO3 |
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Molecular Weight |
353.5 g/mol |
IUPAC Name |
methyl 2-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]benzoate |
InChI |
InChI=1S/C22H27NO3/c1-21(2,3)16-12-14(13-17(19(16)24)22(4,5)6)23-18-11-9-8-10-15(18)20(25)26-7/h8-13H,1-7H3 |
InChI Key |
VHBTZDSTAVKXHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NC2=CC=CC=C2C(=O)OC)C=C(C1=O)C(C)(C)C |
Origin of Product |
United States |
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